3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde
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Overview
Description
3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol It is characterized by the presence of a methoxy group, a thiophen-2-ylmethoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with thiophen-2-ylmethanol under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage between the benzaldehyde and thiophene moieties . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and thiophen-2-ylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-(thiophen-2-ylmethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The aldehyde group may form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Lacks the thiophen-2-ylmethoxy group.
4-Methoxybenzaldehyde: Lacks both the methoxy and thiophen-2-ylmethoxy groups.
Thiophen-2-ylmethanol: Lacks the benzaldehyde moiety.
Uniqueness
3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is unique due to the presence of both methoxy and thiophen-2-ylmethoxy groups attached to a benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-15-13-7-10(8-14)4-5-12(13)16-9-11-3-2-6-17-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGQNTIOGIZNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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